4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
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Overview
Description
“4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene” is a complex organic compound with a unique structure This compound is characterized by its multiple ring systems and various functional groups, including chloro, methyl, phenoxy, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene” likely involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various substituents. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry
In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. This may involve binding to specific proteins, modulating enzyme activity, or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other tetracyclic structures with various substituents, such as:
- 4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene analogs
- Other hexazatetracyclic compounds with different functional groups
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H23ClN8O2 |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene |
InChI |
InChI=1S/C28H23ClN8O2/c1-15-9-20(29)7-8-21(15)38-13-17-5-4-6-18(10-17)25-32-26-24-23(19-11-31-36(3)12-19)22-16(2)33-34-28(22)39-27(24)30-14-37(26)35-25/h4-12,14,23H,13H2,1-3H3,(H,33,34) |
InChI Key |
JSFSHGDVEJUSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C |
Origin of Product |
United States |
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